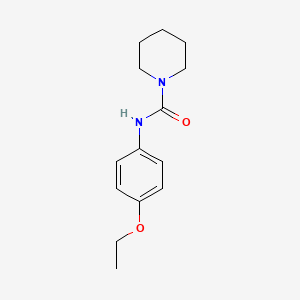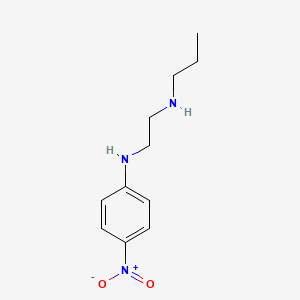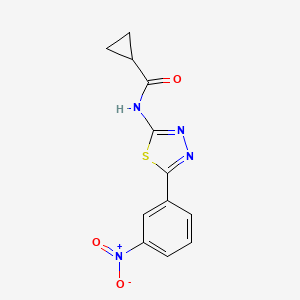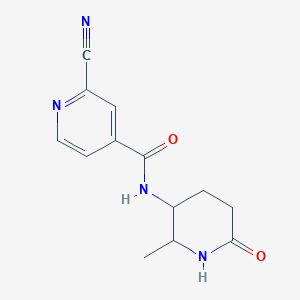
2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, also known as PTAC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. PTAC is a member of the tetrahydroisoquinoline family and has been studied for its unique mechanism of action and physiological effects.
科学的研究の応用
Structural Aspects and Properties
Researchers have investigated the structural aspects and properties of amide containing isoquinoline derivatives, highlighting their potential in forming gels and crystalline solids depending on the treatment with different acids. These compounds exhibit significant fluorescence properties, which could be leveraged in the development of fluorescent markers or in optical sensing technologies. For example, Karmakar et al. (2007) studied the structural properties of such compounds, demonstrating their potential in creating host–guest complexes with enhanced fluorescence emission Karmakar, Sarma, & Baruah, 2007.
Antitumor Activity
Another significant area of application is in the development of antitumor agents. Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity against various cancer cell lines, suggesting a promising avenue for the creation of new cancer therapeutics. Ambros, Angerer, & Wiegrebe (1988) synthesized methoxy‐indolo[2,1‐a]isoquinolines and evaluated their inhibition of cell proliferation, indicating potential antitumor properties Ambros, Angerer, & Wiegrebe, 1988.
Synthesis and Chemical Properties
The synthesis and chemical properties of related compounds are crucial for their application in scientific research. Studies have focused on the synthesis routes, crystal structures, and reactivity of these compounds, laying the groundwork for their use in various chemical and biological research contexts. For instance, Choudhury & Row (2002) discussed the synthesis and crystal structure of (3-Methoxyphenyl)acetic acid, a precursor for the synthesis of a wide range of tetrahydroisoquinoline compounds, highlighting the importance of understanding these basic properties for further application development Choudhury & Row, 2002.
Comparative Metabolism Studies
Comparative metabolism studies of chloroacetamide herbicides and related metabolites in human and rat liver microsomes have provided insights into the metabolic pathways and potential toxicological profiles of these compounds. Such studies are essential for assessing the safety and environmental impact of new chemical entities. Coleman, Linderman, Hodgson, & Rose (2000) investigated the metabolism of various chloroacetamide herbicides, contributing to our understanding of their biotransformation and the implications for human health Coleman, Linderman, Hodgson, & Rose, 2000.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-21(25)23-11-10-16-6-7-18(13-17(16)14-23)22-20(24)12-15-4-8-19(26-2)9-5-15/h4-9,13H,3,10-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIVCYKIYIHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)
![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)


![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)
![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
![N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2522216.png)

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![5-chloro-N-(2-methoxyethyl)-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2522224.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)